Fmoc-alpha-allyl-DL-glycine
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Overview
Description
Fmoc-alpha-allyl-DL-glycine is a derivative of glycine, the simplest amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is primarily used in solid-phase peptide synthesis and proteomics research due to its flexibility and minimal steric hindrance when incorporated into polypeptides .
Mechanism of Action
- It also protects the C-terminus of the receiving amino acid, which is essential for both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-allyl-DL-glycine typically involves the protection of the glycine amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The allyl group is introduced via allylation of the glycine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-allyl-DL-glycine undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The allyl group can be reduced to form a saturated alkyl chain.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the glycine derivative
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF) solution.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated alkyl chains.
Substitution: Deprotected glycine derivatives ready for further functionalization.
Scientific Research Applications
Fmoc-alpha-allyl-DL-glycine is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for research and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-alpha-allyl-L-glycine
- Fmoc-alpha-allyl-D-glycine
- Fmoc-alpha-allyl-glycine methyl ester
Uniqueness
Fmoc-alpha-allyl-DL-glycine is unique due to its racemic mixture, providing a balance of both D- and L- enantiomers. This characteristic allows for the study
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398796 |
Source
|
Record name | Fmoc-alpha-allyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221884-63-5 |
Source
|
Record name | Fmoc-alpha-allyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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